Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate
Overview
Description
Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate is a chemical compound with the molecular formula C14H15N3O2 and a molecular weight of 257.29 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate typically involves the reaction of 3-aminopyridin-2-ylamine with 4-nitrobenzoic acid followed by reduction and esterification. The reaction conditions include the use of reducing agents such as hydrogen in the presence of a catalyst, and esterification is achieved using ethanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions that ensure high purity and yield. The process involves large-scale reactors and precise control of temperature, pressure, and reagent concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other aminopyridine derivatives, such as 2-aminopyridine and 3-aminopyridine.
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Properties
IUPAC Name |
ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-2-19-14(18)10-5-7-11(8-6-10)17-13-12(15)4-3-9-16-13/h3-9H,2,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVSOEUFILRQPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901194411 | |
Record name | Benzoic acid, 4-[(3-amino-2-pyridinyl)amino]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901194411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78750-69-3 | |
Record name | Benzoic acid, 4-[(3-amino-2-pyridinyl)amino]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78750-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-[(3-amino-2-pyridinyl)amino]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901194411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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